![molecular formula C8H18N2O B1276540 2-[3-(Aminomethyl)piperidin-1-yl]ethanol CAS No. 915921-37-8](/img/structure/B1276540.png)
2-[3-(Aminomethyl)piperidin-1-yl]ethanol
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Overview
Description
“2-[3-(Aminomethyl)piperidin-1-yl]ethanol” is a compound with the CAS Number: 915921-37-8 and a molecular weight of 158.24 . It has the IUPAC Name of 2-[3-(aminomethyl)-1-piperidinyl]ethanol .
Synthesis Analysis
Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI Code of “2-[3-(Aminomethyl)piperidin-1-yl]ethanol” is 1S/C8H18N2O/c9-6-8-2-1-3-10 (7-8)4-5-11/h8,11H,1-7,9H2 .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
“2-[3-(Aminomethyl)piperidin-1-yl]ethanol” is a solid compound . It has a molecular weight of 158.24 . The compound is stored at room temperature .Scientific Research Applications
- Dual Kinase Inhibitor : Researchers have designed a series of 2-amino-4-(1-piperidine) pyridine derivatives, including 2-[3-(aminomethyl)piperidin-1-yl]ethanol. These derivatives exhibit dual inhibition of clinically relevant targets such as Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . This makes them potential candidates for developing novel anticancer drugs.
- Building Block : Researchers can use 2-[3-(aminomethyl)piperidin-1-yl]ethanol as a building block in organic synthesis. Its amino group allows for further functionalization, making it valuable for constructing more complex molecules .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Safety and Hazards
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future.
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions, leading to the formation of various piperidine derivatives .
Pharmacokinetics
The compound has a molecular weight of 158.24 , which may influence its pharmacokinetic properties.
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications .
properties
IUPAC Name |
2-[3-(aminomethyl)piperidin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-6-8-2-1-3-10(7-8)4-5-11/h8,11H,1-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPMDMYEWWAVSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCO)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424392 |
Source
|
Record name | 2-[3-(aminomethyl)piperidin-1-yl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Aminomethyl)piperidin-1-yl]ethanol | |
CAS RN |
915921-37-8 |
Source
|
Record name | 2-[3-(aminomethyl)piperidin-1-yl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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